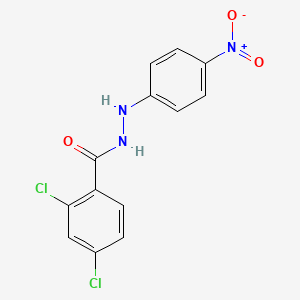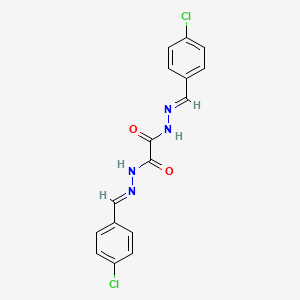
4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide
Vue d'ensemble
Description
4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide, also known as CCNB, is a chemical compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. CCNB is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide binds to the colchicine binding site of tubulin, thereby preventing the formation of microtubules, which are necessary for cell division. This leads to the disruption of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide has been found to exhibit significant biochemical and physiological effects. Studies have shown that 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide can induce oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide is its potent cytotoxic effects on cancer cells, which makes it a promising candidate for anticancer drug development. However, 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide has some limitations in lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research of 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide. One potential direction is to optimize the synthesis method of 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide to obtain higher yields and purity. Another direction is to investigate the potential use of 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide and its potential use in different types of cancer.
Applications De Recherche Scientifique
4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide has been extensively studied for its potential use as an anticancer agent. Studies have shown that 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide exhibits significant cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide has also been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Propriétés
IUPAC Name |
4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-10-3-1-2-8(6-10)13(20)17-18-14(21)9-4-5-11(16)12(7-9)19(22)23/h1-7H,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYTYVSKLAVMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842784.png)
![3-bromo-N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]benzohydrazide](/img/structure/B3842790.png)





![5-[(3-fluorophenyl)sulfonyl]-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3842850.png)


![N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842870.png)
![N'-[1-(2-chlorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3842876.png)

![N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842885.png)